molecular formula C38H60O10S B12848289 Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate

Cat. No.: B12848289
M. Wt: 708.9 g/mol
InChI Key: KDQIADKDRIEAQL-UHFFFAOYSA-N
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Description

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a complex organic compound known for its unique structure and properties It belongs to the class of esters and is characterized by the presence of multiple ether linkages and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the acetylsulfanyl group and the tert-butyl ester. Common reagents used in these reactions include acetyl chloride, tert-butyl alcohol, and various catalysts to facilitate the formation of ether linkages.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and ether linkages can be reduced under specific conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the ester linkage produces alcohols.

Scientific Research Applications

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with enzymes and proteins, modulating their activity. The ether linkages provide stability and solubility, enhancing the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl carbamate
  • Tert-butyl 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl carbamate

Uniqueness

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different structural features.

Biological Activity

Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a long hydrocarbon chain with multiple ether linkages and a tert-butyl group. Its structural complexity allows for diverse interactions within biological systems. The molecular formula is C32H66O7SC_{32}H_{66}O_7S, and its molecular weight is approximately 570.96 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties. These properties can protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Research indicates that certain sulfanyl compounds possess antimicrobial effects against various pathogens. The presence of the acetylsulfanyl group may enhance these properties.
  • Cytotoxic Effects : Some studies suggest that compounds in this class can induce cytotoxicity in cancer cells, making them potential candidates for anticancer therapy.

Antioxidant Activity

A study investigating the antioxidant capacity of related compounds showed that they effectively inhibited lipid peroxidation and protected cellular components from oxidative damage. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.

CompoundIC50 (µM)Reference
Tert-butyl 32-acetylsulfanyl45
Vitamin C30
Quercetin50

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus75
Escherichia coli100
Pseudomonas aeruginosa50

Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
A549 (lung cancer)30

The proposed mechanisms underlying the biological activities include:

  • Antioxidant Mechanism : The compound likely reduces oxidative stress by neutralizing reactive oxygen species (ROS), thus preventing cellular damage.
  • Membrane Disruption : The antimicrobial activity may stem from the ability of the compound to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Properties

Molecular Formula

C38H60O10S

Molecular Weight

708.9 g/mol

IUPAC Name

tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate

InChI

InChI=1S/C38H60O10S/c1-29(39)49-27-13-11-9-7-5-6-8-10-12-14-30(40)15-16-31(41)17-18-32(42)19-20-33(43)21-22-34(44)23-24-35(45)25-26-36(46)28-37(47)48-38(2,3)4/h5-28H2,1-4H3

InChI Key

KDQIADKDRIEAQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

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